1-Benzyl-5-octoxypyrrolidin-2-one
Description
1-Benzyl-5-octoxypyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a benzyl group at the 1-position and an octoxy (C₈H₁₇O) substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₁₉H₂₉NO₂, with a theoretical molecular weight of 303.44 g/mol.
Properties
CAS No. |
136410-34-9 |
|---|---|
Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-benzyl-5-octoxypyrrolidin-2-one |
InChI |
InChI=1S/C19H29NO2/c1-2-3-4-5-6-10-15-22-19-14-13-18(21)20(19)16-17-11-8-7-9-12-17/h7-9,11-12,19H,2-6,10,13-16H2,1H3 |
InChI Key |
COXFPSBEHDFMBE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonyms |
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidinone derivatives often involves the use of N-heterocyclic carbene-catalyzed radical tandem cyclization/coupling reactions. This method is practical, convenient, and transition metal-free, offering high efficiency and excellent functional group compatibility . The reaction typically involves the use of a suitable precursor, such as an N-alkylated amide, and a radical initiator under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 2-pyrrolidinone derivatives can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used as a solvent, intermediate, or additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Key analogs of 1-Benzyl-5-octoxypyrrolidin-2-one differ in substituent type, chain length, and ring modifications. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
Key Observations:
- Chain Length Effects : The pentoxy (C₅) analog has a shorter alkoxy chain than the octoxy (C₈) derivative, reducing its molecular weight by ~14% and likely increasing aqueous solubility.
- Heterocyclic Modifications: The indolyl-substituted analog introduces a planar aromatic system (indole) and a cyano group, which may alter electronic properties and metabolic stability.
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Physicochemical Properties
- Metabolism : Longer alkyl chains (e.g., octoxy) are prone to oxidative metabolism, whereas acyl-thiazole derivatives may exhibit slower clearance due to steric hindrance.
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